N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
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Overview
Description
N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a 3-chlorophenyl group and a 4-methoxyphenyl group attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials, such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pteridine core with a 3-chlorophenyl group. This can be done using a chlorinated aromatic compound and a suitable catalyst, such as palladium or copper, under conditions like Suzuki or Heck coupling.
Introduction of the 4-methoxyphenyl group: Similar to the previous step, this involves the substitution of a hydrogen atom on the pteridine core with a 4-methoxyphenyl group. This can be achieved using a methoxylated aromatic compound and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the development of materials with specific properties, such as dyes, pigments, or catalysts.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
N2-(3-chlorophenyl)-N4-(4-hydroxyphenyl)pteridine-2,4-diamine: Similar structure but with a hydroxyl group instead of a methoxy group.
N2-(3-bromophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine: Similar structure but with a bromine atom instead of a chlorine atom.
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is unique due to the specific combination of the 3-chlorophenyl and 4-methoxyphenyl groups attached to the pteridine core
Properties
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O/c1-27-15-7-5-13(6-8-15)23-18-16-17(22-10-9-21-16)25-19(26-18)24-14-4-2-3-12(20)11-14/h2-11H,1H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYZTMWZRXYROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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